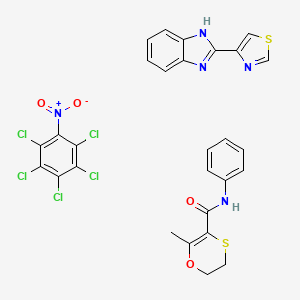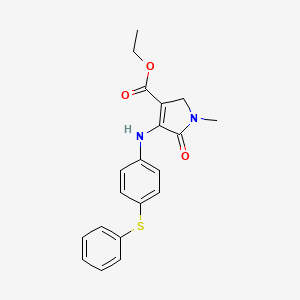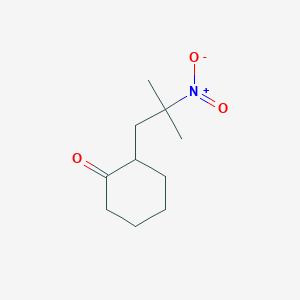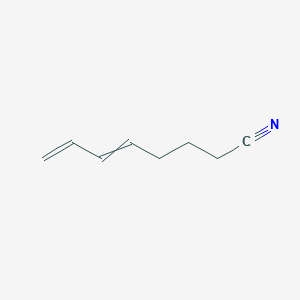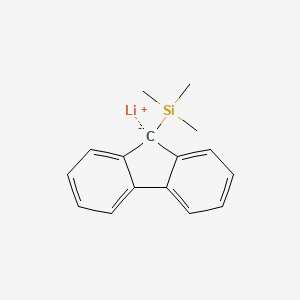
lithium;fluoren-9-id-9-yl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;fluoren-9-id-9-yl(trimethyl)silane is a compound that combines the properties of lithium, fluorene, and trimethylsilane. This compound is known for its unique structural features and its applications in various fields, including organic synthesis and material science. The presence of lithium and trimethylsilane groups in the molecule imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of lithium;fluoren-9-id-9-yl(trimethyl)silane typically involves the reaction of fluoren-9-yl(trimethyl)silane with a lithium reagent. One common method is the reaction of fluoren-9-yl(trimethyl)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to form the desired lithium compound . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products and to prevent side reactions.
Chemical Reactions Analysis
Lithium;fluoren-9-id-9-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluoren-9-yl(trimethyl)silane derivatives.
Scientific Research Applications
Lithium;fluoren-9-id-9-yl(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds, which are important in the development of new organic materials and pharmaceuticals.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties, such as blue phosphorescent OLEDs.
Mechanism of Action
The mechanism of action of lithium;fluoren-9-id-9-yl(trimethyl)silane involves the interaction of the lithium cation with various molecular targets. The lithium ion can coordinate with electron-rich sites on the molecule, facilitating the formation of new bonds and stabilizing reactive intermediates. The trimethylsilane group provides steric protection and enhances the stability of the compound, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Lithium;fluoren-9-id-9-yl(trimethyl)silane can be compared with other similar compounds, such as:
Trimethylsilylfluorene: This compound lacks the lithium component but shares similar structural features with fluoren-9-id-9-yl(trimethyl)silane.
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: This compound has a phenyl group instead of the fluorene moiety, leading to different chemical properties and applications.
This compound stands out due to its unique combination of lithium, fluorene, and trimethylsilane, which imparts distinctive reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75191-00-3 |
|---|---|
Molecular Formula |
C16H17LiSi |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
lithium;fluoren-9-id-9-yl(trimethyl)silane |
InChI |
InChI=1S/C16H17Si.Li/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11H,1-3H3;/q-1;+1 |
InChI Key |
WSDJWNCTJUAJBA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

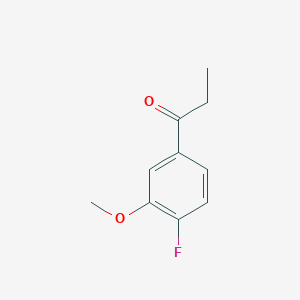

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
silane](/img/structure/B14433845.png)
